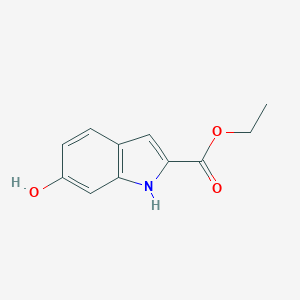

Ethyl 6-hydroxy-1H-indole-2-carboxylate

説明

Ethyl 6-hydroxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological properties and their potential to be the target . The indole molecule has seven positions to accommodate different substitutions. Thus, new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .科学的研究の応用

Anti-Hepatitis B Virus Activities : A study investigated the anti-HBV activities of a series of ethyl 5-hydroxyindole-3-carboxylates. Among them, one compound demonstrated significant anti-HBV activity, more potent than the control drug, lamivudine (Chunshen Zhao, Yanfang Zhao, H. Chai, & P. Gong, 2006).

Synthesis of Formyl-1H-Indole-2-Carboxylates : Another study described the synthesis of ethyl formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole methanesulfonic acids. These compounds are valuable synthetic intermediates (B. Pete, Å. Szöllösy, & B. Szokol, 2006).

Cyclisation Mechanisms of Indolo Oxime Ethers : A study explored the cyclisation of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates, leading to the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates, elucidating the mechanism of this reaction (Kylie A. Clayton, D. Black, & J. Harper, 2008).

Antiviral Activity : Research synthesized various ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and tested them for antiviral activity against influenza and hepatitis C viruses. Some compounds exhibited micromolar activities against specific viruses (A. Ivashchenko et al., 2014).

Natural Source Isolation : A study isolated new indole derivatives, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, from a marine sponge, marking its first natural source discovery (D. B. Abdjul, H. Yamazaki, K. Ukai, & M. Namikoshi, 2015).

Preclinical Study of Anti-Influenza Drug Candidate : AV0038, a compound similar to ethyl 6-hydroxy-1H-indole-2-carboxylate, was studied for its pharmacological properties as an anti-influenza drug candidate. The study found AV0038 to have attractive pharmacological properties and no acute toxicity in mice (A. Ivashchenko et al., 2014).

Synthesis Strategy from Ethyl Pyrrole-2-Carboxylate : A study developed a new strategy for indole synthesis from ethyl pyrrole-2-carboxylate, leading to the synthesis of various indoles functionalized on the benzene moiety (Masanobu Tani et al., 1996).

将来の方向性

特性

IUPAC Name |

ethyl 6-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMVBNSCNRLYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxy-1H-indole-2-carboxylate | |

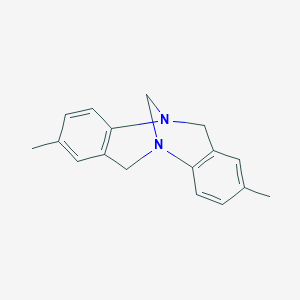

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。